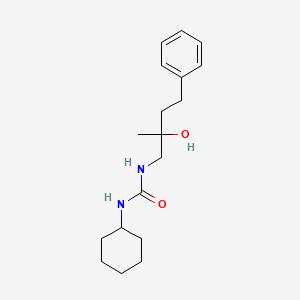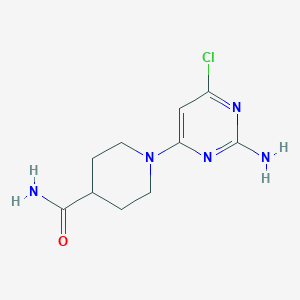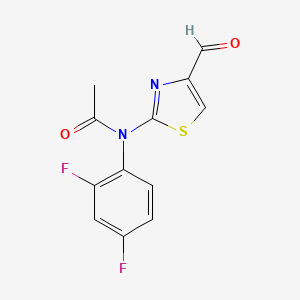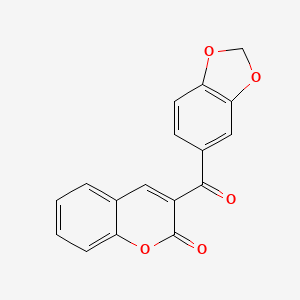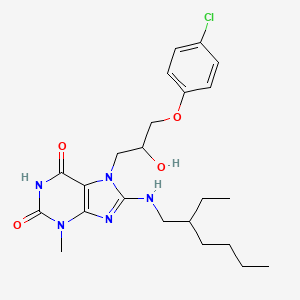
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-ethylhexyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-ethylhexyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32ClN5O4 and its molecular weight is 477.99. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-ethylhexyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-ethylhexyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: Research into the synthesis of purine derivatives, such as the reaction of 2-aminotheophyllines with glycerol epichlorohydrin, has yielded various compounds. These include 7-(2-hydroxy-3-chloro-1-propyl)-8-arylaminotheophylline and 7-(2,3-epoxy-1-propyl)-8-alkyl(aryl)aminotriophyllines. The structures of these compounds were confirmed through alternative synthesis methods and spectroscopic data (Kremzer et al., 1981).
- Molecular and Crystal Structures: Studies on N-aminoimides, closely related to purine derivatives, revealed their molecular and crystal structures, emphasizing the importance of stereochemistry in purine chemistry. These compounds exhibit unique hydrogen bonding patterns and electrostatic interactions, which are crucial for understanding their reactivity and potential applications (Struga et al., 2007).
Biological Activity and Applications
- Antitumor Activity: Novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, were synthesized and examined for their biological activities. Some compounds showed significant activity against P 388 leukemia, indicating their potential in antitumor research (Ueda et al., 1987).
- Antiviral Activity: The synthesis of 9-substituted purines, including 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, demonstrated antiviral activity against herpes simplex virus, with some compounds being more active than acyclovir. This highlights the potential of purine derivatives in antiviral research (Harnden et al., 1987).
properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(2-ethylhexylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN5O4/c1-4-6-7-15(5-2)12-25-22-26-20-19(21(31)27-23(32)28(20)3)29(22)13-17(30)14-33-18-10-8-16(24)9-11-18/h8-11,15,17,30H,4-7,12-14H2,1-3H3,(H,25,26)(H,27,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHHGJNYWWVDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2694659.png)
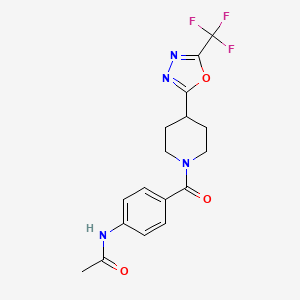
![1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene](/img/structure/B2694662.png)
![2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine](/img/structure/B2694665.png)
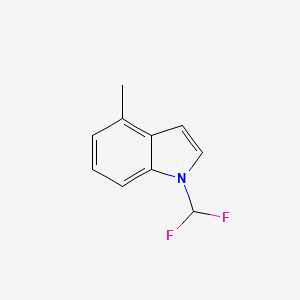
![4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2694667.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate](/img/structure/B2694669.png)
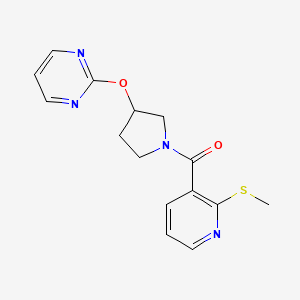

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2694675.png)
